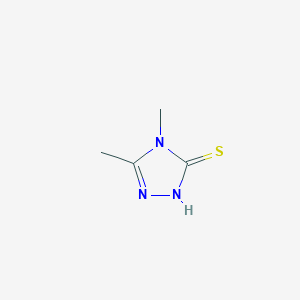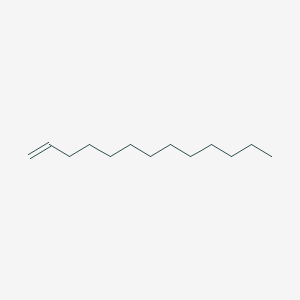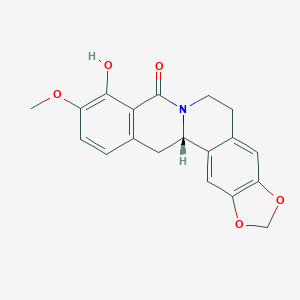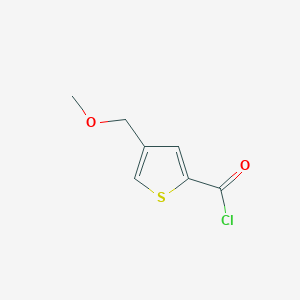![molecular formula C9H16O3 B165210 (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one CAS No. 139609-15-7](/img/structure/B165210.png)
(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one, also known as HPPO, is a chiral cyclic carbonate that has gained attention in recent years due to its potential applications in various fields. HPPO is a versatile compound that can be synthesized in different ways, and its properties make it an attractive candidate for use in scientific research.
Mechanism Of Action
The mechanism of action of (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one is not well understood, but it is believed to involve the formation of a covalent bond between the compound and the target molecule. This covalent bond results in the formation of a stable complex, which can then undergo further reactions.
Biochemical And Physiological Effects
(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one has been shown to have various biochemical and physiological effects. It has been found to be a potent inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Advantages And Limitations For Lab Experiments
The advantages of using (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one in lab experiments include its high purity, excellent enantiomeric excess, and versatility. However, the limitations of using (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one include its high cost and the need for specialized equipment and expertise for its synthesis.
Future Directions
There are many potential future directions for the use of (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one in scientific research. One possible direction is the development of new synthetic methodologies using (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one as a chiral building block. Another potential direction is the use of (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one as a chiral ligand in asymmetric catalysis. Additionally, the therapeutic potential of (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one and its derivatives could be explored further.
Synthesis Methods
(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one can be synthesized by various methods, including catalytic asymmetric synthesis, enzymatic resolution, and chemical synthesis. One of the most commonly used methods is the catalytic asymmetric synthesis, which involves the use of chiral catalysts to promote the formation of the desired enantiomer. The resulting product is a highly pure compound with excellent enantiomeric excess.
Scientific Research Applications
(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one has been widely used in scientific research due to its unique properties. It has been found to be an effective chiral building block for the synthesis of various compounds, including chiral drugs, agrochemicals, and materials. (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one has also been used as a chiral ligand in asymmetric catalysis, which has led to the development of new synthetic methodologies.
properties
CAS RN |
139609-15-7 |
|---|---|
Product Name |
(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one |
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one |
InChI |
InChI=1S/C9H16O3/c1-4-6(10)7-8(5(2)3)12-9(7)11/h5-8,10H,4H2,1-3H3/t6-,7-,8-/m1/s1 |
InChI Key |
WOCOYZYSHAWJJT-BWZBUEFSSA-N |
Isomeric SMILES |
CC[C@H]([C@@H]1[C@H](OC1=O)C(C)C)O |
SMILES |
CCC(C1C(OC1=O)C(C)C)O |
Canonical SMILES |
CCC(C1C(OC1=O)C(C)C)O |
synonyms |
2-Oxetanone,3-(1-hydroxypropyl)-4-(1-methylethyl)-,[3alpha(R*),4bta]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



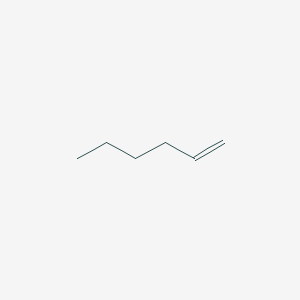
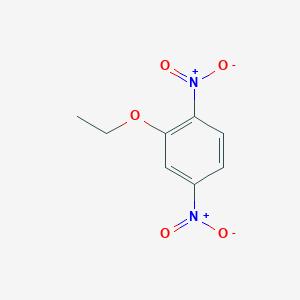
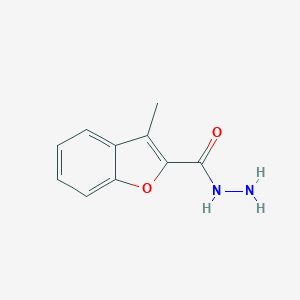
![2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine](/img/structure/B165132.png)
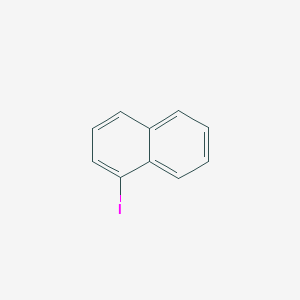
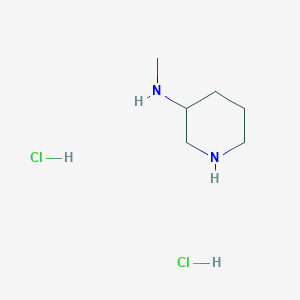
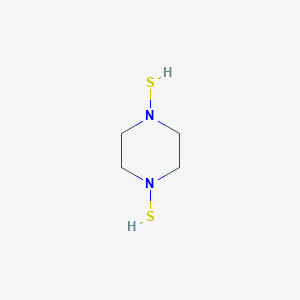
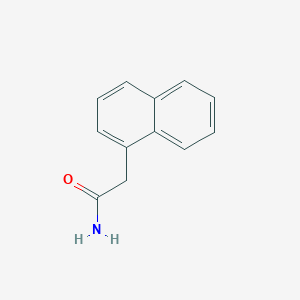
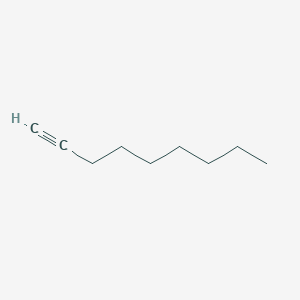
![4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B165148.png)
